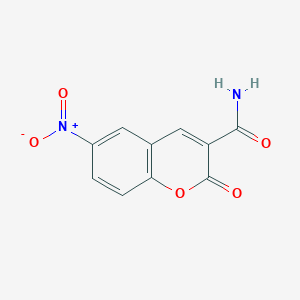

6-nitro-2-oxo-2H-chromene-3-carboxamide

Description

6-Nitro-2-oxo-2H-chromene-3-carboxamide is a coumarin-derived compound featuring a nitro group at the 6-position of the chromene core and a carboxamide substituent at the 3-position. This structural configuration confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. Its synthesis typically involves condensation reactions between substituted salicylaldehydes and active methylene compounds, followed by functionalization of the carboxamide group .

Properties

IUPAC Name |

6-nitro-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O5/c11-9(13)7-4-5-3-6(12(15)16)1-2-8(5)17-10(7)14/h1-4H,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZMINOXPIKLBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid with appropriate amines. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-nitro-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Condensation: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Condensation: Aldehydes or ketones, often in the presence of an acid or base catalyst.

Major Products Formed

Reduction: 6-amino-2-oxo-2H-chromene-3-carboxamide.

Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Condensation: Imines or enamines.

Scientific Research Applications

6-nitro-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of pancreatic lipase.

Medicine: Explored for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.

Industry: Utilized in the development of new materials, such as photosensitive polymers and fluorescent probes for metal ion detection

Mechanism of Action

The mechanism of action of 6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For example, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and glycerol.

Comparison with Similar Compounds

3-Oxo-3H-benzo[f]chromene-2-carboxamide (Compound 3)

- Structure : Features a fused naphthalene ring system instead of the simpler chromene scaffold.

- Synthesis : Synthesized via Meldrum’s acid and 2-hydroxy-1-naphthaldehyde condensation (93.1% yield) .

- Activity: Limited biological data reported, but structural rigidity may reduce bioavailability compared to 6-nitro derivatives.

N-(3,5-Dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (5a)

- Structure : Includes a 3,5-dimethylphenyl substituent on the carboxamide group.

- Synthesis : Prepared via coupling of 3-oxo-3H-benzo[f]chromene-2-carbonyl chloride with 3,5-dimethylaniline (74.4% yield) .

- Activity : Demonstrates enhanced lipophilicity but lacks nitro-group-driven electronic effects critical for AChE inhibition .

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12)

N-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide (8014-1111)

Key Findings :

- C48 exhibits superior AChE inhibition (IC₅₀ = 12.3 nM) compared to non-nitrated analogues, highlighting the nitro group’s role in enhancing electron-withdrawing effects and binding affinity .

- The piperazine ring in C48 contributes to improved solubility and target engagement, a feature absent in simpler carboxamide derivatives .

Insights :

- The fused benzo[f]chromene derivatives achieve higher yields due to optimized condensation protocols .

- Nitro-substituted coumarins require stringent control of reaction conditions (e.g., SOCl₂ for acyl chloride formation) to avoid side reactions .

Physicochemical Properties

- Hydrogen Bonding : The nitro group in 6-nitro derivatives enhances hydrogen-bond acceptor capacity, critical for interactions with AChE’s catalytic anionic site (CAS) .

- Crystal Packing: Mercury software analysis reveals that nitro and carboxamide groups participate in C=O···H–N and NO₂···H–O networks, stabilizing crystal lattices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.